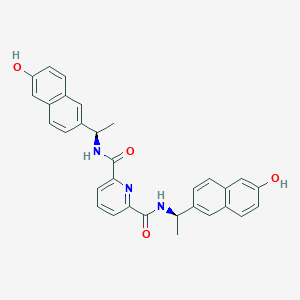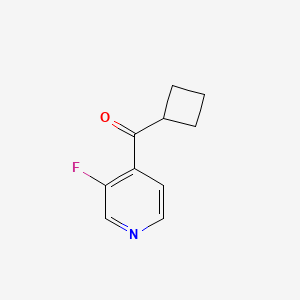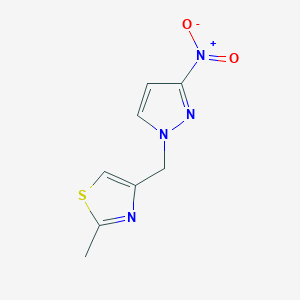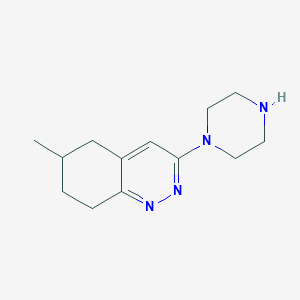
N2,N6-bis((R)-1-(6-hydroxynaphthalen-2-yl)ethyl)pyridine-2,6-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N2,N6-bis(®-1-(6-hydroxynaphthalen-2-yl)ethyl)pyridine-2,6-dicarboxamide” is a complex organic compound that features a pyridine core with two naphthyl groups attached via amide linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N2,N6-bis(®-1-(6-hydroxynaphthalen-2-yl)ethyl)pyridine-2,6-dicarboxamide” typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-2,6-dicarboxylic acid and ®-1-(6-hydroxynaphthalen-2-yl)ethylamine.
Amide Formation: The carboxylic acid groups of pyridine-2,6-dicarboxylic acid are activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The activated acid reacts with ®-1-(6-hydroxynaphthalen-2-yl)ethylamine to form the desired amide bonds.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
“N2,N6-bis(®-1-(6-hydroxynaphthalen-2-yl)ethyl)pyridine-2,6-dicarboxamide” can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the naphthyl rings can be oxidized to form quinones.
Reduction: The amide groups can be reduced to amines under strong reducing conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.
Reduction: Reducing agents like LiAlH4 (lithium aluminium hydride) or BH3 (borane) are commonly employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base for nucleophilic substitution reactions.
Major Products
Oxidation: Quinones derived from the naphthyl rings.
Reduction: Amines derived from the reduction of amide groups.
Substitution: Ethers or esters derived from the substitution of hydroxyl groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of “N2,N6-bis(®-1-(6-hydroxynaphthalen-2-yl)ethyl)pyridine-2,6-dicarboxamide” depends on its specific application:
Biological Targets: It may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It could influence signaling pathways, such as those involved in cell proliferation or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
N2,N6-bis(®-1-(naphthalen-2-yl)ethyl)pyridine-2,6-dicarboxamide: Lacks the hydroxyl groups on the naphthyl rings.
N2,N6-bis(®-1-(6-methoxynaphthalen-2-yl)ethyl)pyridine-2,6-dicarboxamide: Contains methoxy groups instead of hydroxyl groups.
Uniqueness
“N2,N6-bis(®-1-(6-hydroxynaphthalen-2-yl)ethyl)pyridine-2,6-dicarboxamide” is unique due to the presence of hydroxyl groups on the naphthyl rings, which can participate in hydrogen bonding and other interactions, potentially enhancing its biological activity and solubility.
Propiedades
Fórmula molecular |
C31H27N3O4 |
|---|---|
Peso molecular |
505.6 g/mol |
Nombre IUPAC |
2-N,6-N-bis[(1R)-1-(6-hydroxynaphthalen-2-yl)ethyl]pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C31H27N3O4/c1-18(20-6-8-24-16-26(35)12-10-22(24)14-20)32-30(37)28-4-3-5-29(34-28)31(38)33-19(2)21-7-9-25-17-27(36)13-11-23(25)15-21/h3-19,35-36H,1-2H3,(H,32,37)(H,33,38)/t18-,19-/m1/s1 |
Clave InChI |
LGDHDGULDKZKTO-RTBURBONSA-N |
SMILES isomérico |
C[C@H](C1=CC2=C(C=C1)C=C(C=C2)O)NC(=O)C3=NC(=CC=C3)C(=O)N[C@H](C)C4=CC5=C(C=C4)C=C(C=C5)O |
SMILES canónico |
CC(C1=CC2=C(C=C1)C=C(C=C2)O)NC(=O)C3=NC(=CC=C3)C(=O)NC(C)C4=CC5=C(C=C4)C=C(C=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl7-(tert-butyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B11780394.png)
![2-((5-Bromobenzo[d]isoxazol-3-yl)oxy)acetic acid](/img/structure/B11780398.png)

![Methyl3-methoxybenzo[b]thiophene-7-carboxylate](/img/structure/B11780416.png)
![5-(4-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B11780418.png)
![5-(Difluoromethoxy)benzo[d]oxazol-2-amine](/img/structure/B11780420.png)
![3-Chloro-5,6,7,8,9,10-hexahydrocycloocta[c]pyridine-4-carbonitrile](/img/structure/B11780428.png)





![2-Chloro-4-propyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11780472.png)
